Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate
Description
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)9-6-7-12-10-5-3-4-8(9)10/h6-7H,2-5H2,1H3 |
InChI Key |
JHOQUVAQXZJJPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2CCCC2=NC=C1 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approach Using Sodium Alkoxide Catalysis
A prominent method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile in the presence of sodium alkoxide solutions such as sodium ethoxide or sodium methoxide. This method efficiently produces highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives including ethyl esters.
- Reaction conditions: The reaction is typically conducted under reflux for approximately 2 hours.
- Catalyst and reagent: Sodium alkoxide solution acts both as a reagent and catalyst.
- Purification: Products are obtained in high purity without chromatographic techniques, using simple filtration and recrystallization.
- Mechanism: The process involves a Michael addition of propanedinitrile to the α,β-unsaturated cycloketone intermediate followed by nucleophilic attack by alkoxide anion, cyclization, and dehydration to form the heterocyclic ring system.
This method allows for tunable molecular complexity and diversity by varying the aromatic aldehyde and alkoxide components, enabling the synthesis of ethyl ester derivatives in excellent yields.
Oxidation of 2,3-Cyclopenteno Pyridine Derivatives
Another effective preparation route involves the oxidation of 2,3-cyclopenteno pyridine using manganese(II) triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as the oxidant in aqueous media.
- Typical procedure:
- 2,3-Cyclopenteno pyridine (0.5 mmol) is mixed with Mn(OTf)2 (0.0025 mmol), t-BuOOH (65% in H2O, 2.5 mmol), and water (2.5 mL).
- The mixture is stirred at 25°C for 24 hours.
- The product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified by flash column chromatography using ethyl acetate/petroleum ether mixtures.
- Yield and characterization: This method yields the target compound in approximately 68–88% yield depending on scale, with detailed NMR and HRMS data confirming structure.
- Scale-up: Larger scale reactions (e.g., 25 mmol substrate) require longer reaction times (up to 72 hours) and careful quenching with sodium thiosulfate to remove residual oxidants.
Substitution Reactions on 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
The 4-position of the bicyclic pyridine can be functionalized via nucleophilic substitution starting from 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine:
- Synthesis of 4-chloro derivative: Prepared by chlorination of the corresponding N-oxide with phosphorus oxychloride (POCl3) in refluxing 1,2-dichloroethane.
- Substitution: The 4-chloro compound undergoes nucleophilic substitution with sodium alkoxides (e.g., sodium methoxide in methanol) at elevated temperatures (~100°C) for 24 hours to yield 4-alkoxy derivatives such as the ethyl ester.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclocondensation with sodium alkoxide | 2,5-Diarylidenecyclopentanone + propanedinitrile | Sodium ethoxide/methoxide | Reflux ~2 h | High (>85) | No chromatography needed; filtration & recrystallization |
| Oxidation of 2,3-cyclopenteno pyridine | 2,3-Cyclopenteno pyridine | Mn(OTf)2, t-BuOOH, H2O | 25°C, 24–72 h | 68–88 | Flash chromatography purification |
| Nucleophilic substitution | 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | Sodium alkoxide (e.g., NaOMe) | 100°C, 24 h | ~90 | Substitution at 4-position |
Analytical Data Supporting the Preparation
Nuclear Magnetic Resonance (NMR)
- [^1H NMR](pplx://action/followup): Characteristic signals include multiplets and doublets for aromatic and aliphatic protons, with signals corresponding to the ethyl ester group (quartet and triplet for CH2 and CH3).
- [^13C NMR](pplx://action/followup): Signals for carbonyl carbons (~164–177 ppm), aromatic carbons, and aliphatic carbons of the cyclopentane ring and ethyl ester are observed.
High-Resolution Mass Spectrometry (HRMS)
- Molecular ion peaks consistent with the molecular formula of this compound confirm the identity and purity of the synthesized compound.
Melting Points and Physical Appearance
- The compound typically appears as an off-white to yellow solid or oil with melting points reported in the range of 60–65°C depending on purity and preparation method.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with various alkylating agents.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkylating agents like 1,2-dibromoethane and benzyl chloride.
Major Products
The major products formed from these reactions include various substituted cyclopenta[b]pyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of protein kinases, thereby affecting various signaling pathways involved in cell growth and differentiation . The exact molecular targets and pathways can vary depending on the specific derivative and its biological activity.
Comparison with Similar Compounds
Structural Analogues with Substituent Variations
Several derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine have been synthesized, differing in substituent type and position:
Key Observations :
Ring Fusion and Heteroatom Variations
Variations in ring fusion positions and heteroatoms significantly impact molecular properties:
| Compound Name | Ring Fusion Position | Heteroatoms/Functional Groups |
|---|---|---|
| Ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate | [b] | 5-oxo (ketone) at C5 |
| Ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylate | [c] | 5-oxo (ketone) at C5 |
| 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine | [d] | Pyrimidine core (N at C1, C3) |
Key Observations :
- Ring Strain : [b]-fusion (target compound) creates a distinct ring geometry compared to [c]-fusion, affecting conformational stability .
- Heteroatom Influence : Pyrimidine analogs (e.g., cyclopenta[d]pyrimidin-4-amine) introduce additional nitrogen atoms, altering hydrogen-bonding capacity and basicity .
Functional Group Comparisons
Functional groups dictate reactivity and applications:
| Compound Name | Functional Group | Potential Applications |
|---|---|---|
| This compound | Ester (C4) | Intermediate for amide synthesis |
| Ethyl 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylate | Amino (C3), thieno | Chelation or metal-binding |
| Ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylate | Ketone (C5) | Precursor for redox reactions |
Key Observations :
- Ester vs. Ketone : Esters are more hydrolytically stable than ketones under acidic conditions, making them preferable for certain synthetic pathways .
- Amino Groups: Amino-substituted derivatives (e.g., ) are candidates for drug discovery due to their ability to form hydrogen bonds with biological targets .
Biological Activity
Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate is a heterocyclic compound notable for its unique bicyclic structure, which comprises a pyridine ring fused to a cyclopentane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including hypoglycemic effects and inhibition of protein kinases, particularly fibroblast growth factor receptor 1 (FGFR1). This article presents a detailed review of its biological activities, synthesis methods, and comparative analysis with related compounds.
- Molecular Formula : C11H13NO2
- Molecular Weight : 191.23 g/mol
- Structure : The compound features an ethyl ester functional group at the 4-position of the pyridine ring, influencing its chemical reactivity and biological activity.
Hypoglycemic Effects
Research indicates that this compound exhibits hypoglycemic properties, which can be beneficial in the management of diabetes. The mechanism involves modulation of glucose metabolism pathways, although the precise biochemical interactions require further elucidation.
Calcium Channel Antagonism
The compound has been identified as a calcium channel antagonist. This activity suggests potential applications in cardiovascular therapies by regulating calcium influx in cardiac and smooth muscle cells, thus influencing muscle contraction and vascular tone.
Inhibition of Protein Kinases
Notably, this compound acts as an inhibitor of FGFR1. This inhibition is significant in cancer research as FGFR1 is implicated in various malignancies. By targeting this receptor, the compound may hinder tumor growth and progression.
Comparative Analysis with Related Compounds
The following table summarizes comparative features of this compound with similar compounds:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 2,3-Cyclopentenopyridine | Similar bicyclic structure | Lacks ester functionality |
| 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | Contains a nitrile group | Different reactivity profile |
| Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate | Bromine substituent | Enhanced electrophilicity |
| 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | Hydroxyl group present | Different biological activity |
Synthesis Methods
The synthesis of this compound typically involves multicomponent condensation reactions. Common methods include:
- Multicomponent Reactions : These reactions often utilize starting materials such as pyridines and cyclopentanes under controlled conditions to yield the desired product.
- Industrial Production : Automated systems and continuous flow reactors are employed to enhance efficiency and yield in large-scale production.
Case Studies and Research Findings
Several studies highlight the biological potential of this compound:
- Study on FGFR1 Inhibition : A study published in Organic & Biomolecular Chemistry evaluated various derivatives for their ability to inhibit FGFR1. This compound showed promising results as a selective inhibitor with potential applications in cancer therapy .
- Hypoglycemic Activity Assessment : Another research focused on the metabolic effects of this compound demonstrated its capability to lower blood glucose levels in diabetic models .
- Calcium Channel Activity Investigation : A pharmacological study investigated its role as a calcium channel antagonist, revealing mechanisms that could lead to therapeutic strategies for hypertension .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of precursor molecules. For example, cyclocondensation of ethyl 2-aminocyclopentanecarboxylate with α,β-unsaturated carbonyl compounds under acidic or basic conditions can yield the cyclopenta[b]pyridine core. Reaction optimization often requires controlled temperatures (e.g., 80–100°C) and catalysts like iodine or copper salts to enhance regioselectivity . Purification via recrystallization or column chromatography is critical to achieve >95% purity .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural elucidation employs:
- NMR Spectroscopy : H and C NMR provide signals for the cyclopentane ring (δ 2.5–3.5 ppm for protons, δ 30–40 ppm for carbons) and the pyridine moiety (δ 7.0–8.5 ppm for aromatic protons). Key shifts include the ester carbonyl (δ ~165–170 ppm) .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 220.0974 for CHNO) .
- X-ray Crystallography : SHELX software is widely used for refining crystal structures, resolving bond lengths (e.g., C–N: ~1.34 Å) and dihedral angles .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Ethanol or methanol is recommended for biological assays .
- Stability : Degrades under prolonged UV exposure or high humidity. Storage at –20°C in anhydrous conditions with desiccants preserves integrity >12 months .
Advanced Research Questions
Q. What reaction mechanisms enable functionalization of the cyclopenta[b]pyridine core?
- Methodological Answer : The pyridine nitrogen and ester group are key reactivity sites:
- Electrophilic Substitution : Chlorination at the 4-position (e.g., using POCl) proceeds via a Friedel-Crafts-like mechanism, confirmed by H NMR loss of aromatic proton signals .
- Nucleophilic Acyl Substitution : The ethyl ester undergoes hydrolysis to carboxylic acid under basic conditions (e.g., NaOH/EtOH), monitored by FT-IR (disappearance of ester C=O at ~1740 cm) .
Q. How can crystallographic data resolve structural ambiguities in derivatives?
- Methodological Answer : SHELXL refines high-resolution X-ray data to resolve tautomerism or regiochemical ambiguities. For example, hydrogen bonding networks (e.g., N–H···O=C interactions) differentiate between keto-enol forms. R-factors <5% ensure reliability .
Q. How can contradictory synthetic yields or analytical data be reconciled?
- Methodological Answer : Contradictions arise from:
- Reagent Purity : Impure starting materials (e.g., <98% ethyl glycinate) reduce yields. LC-MS validation of precursors is essential .
- Reaction Conditions : Microwave-assisted synthesis vs. conventional heating alters kinetics. Kinetic studies (e.g., time-resolved H NMR) optimize temperature and catalyst loading .
Q. What biological targets interact with this compound, and how are binding affinities measured?
- Methodological Answer : Molecular docking and SPR (Surface Plasmon Resonance) identify interactions with enzymes like cytochrome P450 or kinases. For example, IC values (e.g., 2.3 µM against COX-2) are determined via fluorescence polarization assays. Structural analogs show enhanced activity when substituents improve hydrophobic pocket fit .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
